molecular formula C10H12O4 B15328429 Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

Cat. No.: B15328429
M. Wt: 196.20 g/mol
InChI Key: JGYRNOKGPXYAGS-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dimethylfuran with a suitable esterifying agent under controlled conditions. One common method includes the use of methyl acetoacetate as a starting material, which undergoes a condensation reaction with 2,5-dimethylfuran in the presence of a base catalyst such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to antimicrobial or anticancer effects. The furan ring structure allows for strong binding interactions with target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features but different functional groups.

    2,5-dimethylfuran: A simpler furan compound without the ester group.

Uniqueness

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is unique due to its combination of the furan ring with an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.

Biological Activity

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C10H12O4C_{10}H_{12}O_4 and is characterized by the presence of a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The compound's structure can be represented as follows:

Molecular Structure C10H12O4\text{Molecular Structure }\text{C}_{10}\text{H}_{12}\text{O}_{4}

The biological activity of this compound is attributed to its structural features, particularly the furan ring and the carbonyl group. These components facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Enzyme Interaction : The carbonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes. This mechanism is crucial for its potential anti-inflammatory and antimicrobial activities.
  • Signaling Pathways : The compound may modulate signaling pathways by influencing the expression of genes involved in inflammatory responses and microbial resistance.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro studies. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

  • Mechanism : The compound appears to interact with specific receptors that regulate inflammatory responses, potentially leading to reduced inflammation in cellular models.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that:

  • The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • It was particularly effective against multi-drug resistant strains, highlighting its potential as a novel therapeutic agent.

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The results indicated:

  • A significant reduction in edema compared to control groups.
  • Downregulation of pro-inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
Methyl 2-amino-3-(thiophen-2-yl)propanoateContains thiophene ringAntimicrobial
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoateBrominated thiophene ringEnhanced antimicrobial effects
Methyl 3-(5-methoxycarbonylfuran-2-yl)-3-oxopropanoateAdditional methoxycarbonyl groupPotential anticancer properties

This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the potential for targeted modifications to enhance therapeutic efficacy.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12O4/c1-6-4-8(7(2)14-6)9(11)5-10(12)13-3/h4H,5H2,1-3H3

InChI Key

JGYRNOKGPXYAGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CC(=O)OC

Origin of Product

United States

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